molecular formula C9H10N2O2S B13958134 4,7-Dimethoxy-1,3-benzothiazol-6-amine CAS No. 261352-89-0

4,7-Dimethoxy-1,3-benzothiazol-6-amine

Cat. No.: B13958134
CAS No.: 261352-89-0
M. Wt: 210.26 g/mol
InChI Key: RYNOXSSPUHGXSH-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,3-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 7, and an amine group at position 6 on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzothiazole compound .

Industrial Production Methods

Industrial production of benzothiazoles, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes. The condensation and cyclization reactions are typically carried out in batch reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dimethoxy-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

261352-89-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

4,7-dimethoxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2O2S/c1-12-6-3-5(10)8(13-2)9-7(6)11-4-14-9/h3-4H,10H2,1-2H3

InChI Key

RYNOXSSPUHGXSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)N)OC)SC=N2

Origin of Product

United States

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